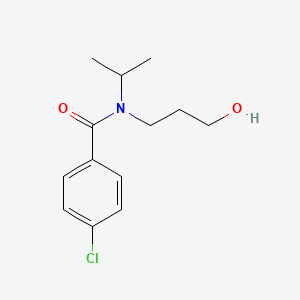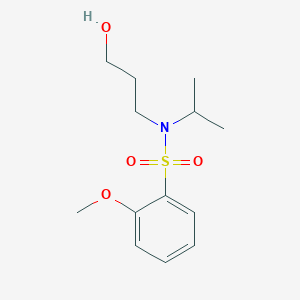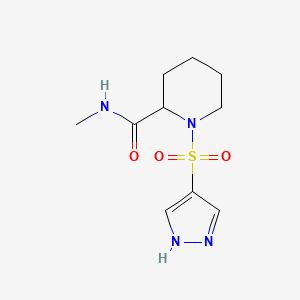![molecular formula C12H17N3O3 B7559781 (2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide, commonly known as MAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is an amino acid derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
科学研究应用
MAP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MAP has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. MAP has also been used as a tool for studying protein-protein interactions and as a substrate for enzymatic assays.
作用机制
The mechanism of action of MAP is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. MAP has been shown to inhibit the activity of various enzymes, including proteases and phosphatases, and to modulate the activity of signaling pathways involved in cell proliferation and survival. MAP has also been shown to interact with the microtubule network, which plays a critical role in cell division and migration.
Biochemical and physiological effects:
MAP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. MAP has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MAP has been shown to modulate the activity of various signaling pathways involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
MAP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. MAP is also relatively inexpensive compared to other peptides and can be synthesized in large quantities. However, MAP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on MAP, including the development of new drugs based on its structure and activity, the study of its interactions with proteins and enzymes, and the investigation of its potential applications in various fields, including biotechnology and nanotechnology. In addition, the development of new synthesis methods for MAP and the optimization of its pharmacokinetic properties could lead to the development of more effective and safer drugs.
合成方法
MAP can be synthesized through various methods, including the use of protected amino acids, peptide coupling reagents, and amide bond formation. One of the most common methods for synthesizing MAP is the Fmoc solid-phase peptide synthesis method, which involves the use of Fmoc-protected amino acids and HBTU/HOBt as the coupling reagents. The synthesis of MAP through this method involves the coupling of Fmoc-protected amino acids, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This process is repeated until the complete sequence of the peptide is synthesized. The final step involves the cleavage of the peptide from the resin and the deprotection of the side chains to obtain MAP.
属性
IUPAC Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(13)12(17)15-10-5-3-4-9(6-10)14-11(16)7-18-2/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEXBRNXZZKWHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)